4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C28H29N3O4 and a molecular weight of 471.561 g/mol . This compound is known for its unique structure, which includes a pyrrol-2-one core, a benzyloxy group, and a pyridinyl substituent. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the pyridinyl and benzyloxy groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one include:
4-(Benzyloxy)phenyl acetic acid: A simpler compound with a benzyloxy group and a phenyl acetic acid core.
Other pyrrol-2-one derivatives: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H29N3O4/c1-19-16-22(35-18-20-8-5-4-6-9-20)11-12-23(19)26(32)24-25(21-10-7-13-29-17-21)31(15-14-30(2)3)28(34)27(24)33/h4-13,16-17,25,32H,14-15,18H2,1-3H3/b26-24+ |
InChI Key |
NLZUMZNOBBYENR-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CN=CC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CN=CC=C4)O |
Origin of Product |
United States |
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